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molecular formula C8H8BrNO B1444311 3-Bromo-2-methylbenzamide CAS No. 919363-09-0

3-Bromo-2-methylbenzamide

Cat. No. B1444311
M. Wt: 214.06 g/mol
InChI Key: OADZVXZARJCFMF-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

3-bromo-2-methylbenzoic acid (5.00 g, 23.3 mmol) was dissolved in DMF (41.6 ml) and EDC (5.46 g, 28.5 mmol), HOAt (3.97 g, 29.2 mmol), ammonium chloride (4.90 g, 90.9 mmol), and diisopropylethylamine (12.5 ml, 71.8 mmol) were added. The reaction was stirred at room temperature over the weekend, and then poured into water (100 ml). The resultant precipitate was filtered, washed with water, collected, and dried under vacuum to give the title compound (4.63 g, 93%). MS (ESI pos. ion) m/z: 214 (M+H). Calc'd Exact Mass for C8H8BrNO: 213.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
41.6 mL
Type
solvent
Reaction Step One
Name
Quantity
5.46 g
Type
reactant
Reaction Step Two
Name
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].C(Cl)CCl.C1C=[N:20]C2N(O)N=NC=2C=1.[Cl-].[NH4+].C(N(C(C)C)CC)(C)C>CN(C=O)C.O>[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:20])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
41.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.46 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
3.97 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
4.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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